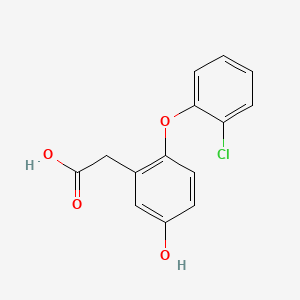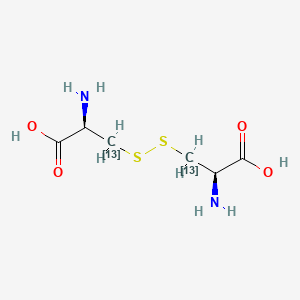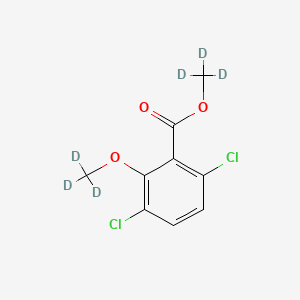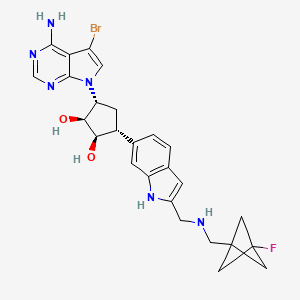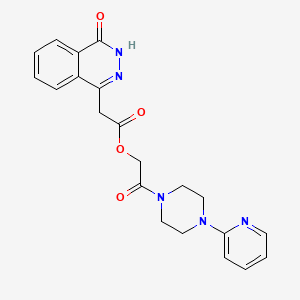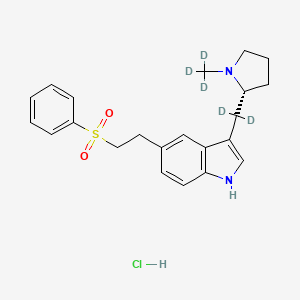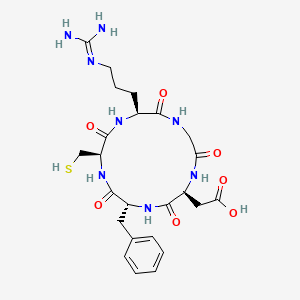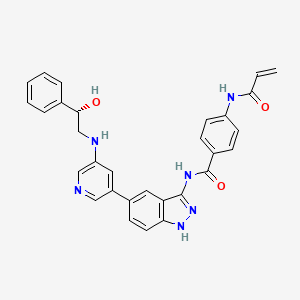
Fak-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fak-IN-8 is a synthetic compound known for its role as an inhibitor of focal adhesion kinase. Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, migration, proliferation, and survival. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-8 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the basic skeleton of this compound.
Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce significant quantities of the compound.
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Purification and quality control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fak-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical properties, which can be used for further research and development.
Wissenschaftliche Forschungsanwendungen
Fak-IN-8 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of focal adhesion kinase and its effects on cellular processes.
Biology: In biological research, this compound is used to investigate the role of focal adhesion kinase in cell migration, adhesion, and survival.
Medicine: this compound has potential therapeutic applications in cancer treatment, as it can inhibit the activity of focal adhesion kinase, which is often overexpressed in tumors.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting focal adhesion kinase.
Wirkmechanismus
Fak-IN-8 exerts its effects by inhibiting the activity of focal adhesion kinase. The compound binds to the kinase domain of focal adhesion kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways involved in cell adhesion, migration, and survival, leading to reduced tumor growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
Fak-IN-8 is compared with other similar compounds, such as:
Defactinib: Another focal adhesion kinase inhibitor with similar therapeutic applications.
GSK2256098: A potent inhibitor of focal adhesion kinase used in cancer research.
IN10018: A novel focal adhesion kinase inhibitor with promising preclinical results.
Uniqueness of this compound
This compound is unique due to its high specificity and potency in inhibiting focal adhesion kinase. It has shown significant efficacy in preclinical studies, making it a valuable tool in cancer research and drug development.
Eigenschaften
Molekularformel |
C15H9Cl2N3O2S |
|---|---|
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H9Cl2N3O2S/c16-9-3-1-8(2-4-9)14-19-20-15(23-14)18-13(22)11-7-10(17)5-6-12(11)21/h1-7,21H,(H,18,20,22) |
InChI-Schlüssel |
GHUOPRQFFSMJCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



